C20 Ceramide Fails to Trigger Exocytosis, Unlike C18 Ceramide Which Induces a Significant Response
In a direct comparison, external application of C18 ceramide induced a significant increase in membrane capacitance in rat PC12 cells, an indicator of exocytosis. In contrast, application of C20 ceramide resulted in no increase in capacitance, a response indistinguishable from the DMSO vehicle control [1].
| Evidence Dimension | Exocytosis induction (measured as change in membrane capacitance) |
|---|---|
| Target Compound Data | C20 Ceramide: No increase in capacitance |
| Comparator Or Baseline | C18 Ceramide: Significant increase in capacitance; C16 Ceramide: No increase in capacitance; DMSO vehicle: No increase |
| Quantified Difference | C20 and C16 ceramides had a null effect, whereas C18 ceramide was a potent inducer. |
| Conditions | Rat pheochromocytoma (PC12) cells, external application, whole-cell voltage-clamp. |
Why This Matters
This demonstrates a functional dichotomy: C20 Ceramide is not a general pro-exocytotic signal. Researchers studying regulated secretion must avoid C20 and C16 ceramides as they are functionally inert in this pathway, whereas C18 ceramide is an active agonist.
- [1] Tang, N., et al. (2007). Differential effects of ceramide species on exocytosis in rat PC12 cells. Experimental Brain Research, 183(2), 241-247. View Source
